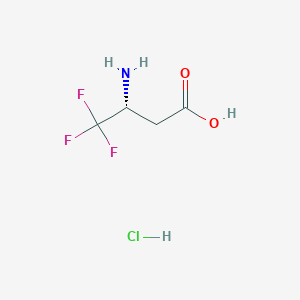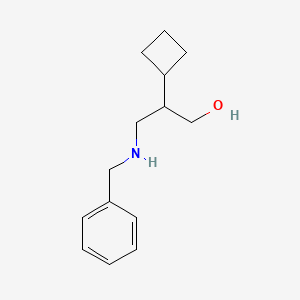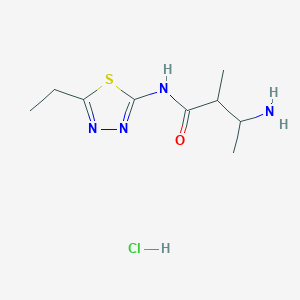
(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH) in its structure, which are common functional groups in organic chemistry. The “3R” indicates the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the amino and carboxylic acid functional groups onto a butanoic acid backbone. The trifluoromethyl group could be introduced using a variety of methods, including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the configuration of the chiral center .Chemical Reactions Analysis
As an amino acid, this compound would likely participate in reactions typical of both amines and carboxylic acids. This could include acid-base reactions, amide bond formation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amino acid, it would likely be polar and capable of forming hydrogen bonds. The presence of the trifluoromethyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Asymmetric Synthesis Techniques :
- Soloshonok, Ohkura, and Yasumoto (2006) developed an operationally convenient asymmetric synthesis method for both (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. This process involves a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction and is practical for large-scale synthesis of the target β-amino acid (Soloshonok, Ohkura, & Yasumoto, 2006).
Utility in Drug Design and Synthesis :
- Zeng et al. (2010) highlighted the efficient synthesis of a non-proteinogenic amino acid closely related to (3R)-3-Amino-4,4,4-trifluorobutanoic acid, demonstrating its utility in elaborating into potent and selective compounds, such as androgens (Zeng et al., 2010).
Bioisostere in Drug Design :
- Han et al. (2019) disclosed a method specifically developed for large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design (Han et al., 2019).
Enzymatic Applications :
- Kamal, Khanna, and Krishnaji (2007) studied the enzymatic resolution of related compounds, demonstrating the potential of using enzymes in the synthesis and separation of related trifluorobutanoic acids (Kamal, Khanna, & Krishnaji, 2007).
Synthesis of Fluorinated Amino Acids :
- Jiang, Qin, and Qing (2003) developed an efficient enantioselective synthesis of both enantiomers of closely related fluorinated amino acids, indicating the broader applicability of (3R)-3-Amino-4,4,4-trifluorobutanoic acid in synthesizing valuable fluorinated amino acids (Jiang, Qin, & Qing, 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
(3R)-3-amino-4,4,4-trifluorobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMARVCQZOYQPI-HSHFZTNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)


![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)


![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)




